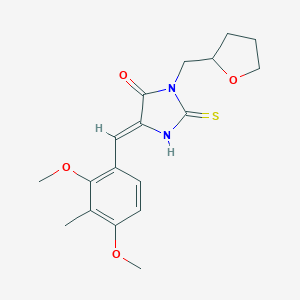
5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. The compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In cancer treatment, the compound has been reported to inhibit the growth of cancer cells and induce apoptosis. In inflammation, the compound has been shown to reduce the production of pro-inflammatory cytokines. In bacterial infections, the compound has been reported to exhibit antibacterial activity against various strains of bacteria.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone is not fully understood. However, studies have suggested that the compound exerts its effects through various pathways. In cancer treatment, the compound has been reported to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, the compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In bacterial infections, the compound has been reported to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone have been extensively studied. In cancer treatment, the compound has been reported to induce apoptosis, inhibit cell growth, and reduce tumor size. In inflammation, the compound has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In bacterial infections, the compound has been reported to exhibit antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone has several advantages and limitations for lab experiments. The compound is easy to synthesize and has high purity and yield. It also exhibits potent biological activity, making it a promising compound for further research. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in vivo, limiting its potential applications.
Direcciones Futuras
There are several future directions for the research on 5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone. One direction is to further investigate the mechanism of action of the compound, which can provide insights into its potential applications in different fields. Another direction is to study the compound's pharmacokinetics and toxicity in vivo, which can provide information on its potential use as a therapeutic agent. Additionally, the compound can be modified to improve its solubility and potency, leading to the development of novel compounds with enhanced biological activity.
Conclusion:
In conclusion, 5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. The compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the research on the compound, which can lead to the development of novel compounds with enhanced biological activity.
Métodos De Síntesis
The synthesis of 5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone has been achieved through different methods. One of the most common methods involves the reaction between 2,4-dimethoxy-3-methylbenzaldehyde and 3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone in the presence of a catalyst. The reaction yields the desired compound with high purity and yield. Other methods such as microwave-assisted synthesis and solvent-free synthesis have also been reported.
Propiedades
Nombre del producto |
5-(2,4-Dimethoxy-3-methylbenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C18H22N2O4S |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H22N2O4S/c1-11-15(22-2)7-6-12(16(11)23-3)9-14-17(21)20(18(25)19-14)10-13-5-4-8-24-13/h6-7,9,13H,4-5,8,10H2,1-3H3,(H,19,25)/b14-9- |
Clave InChI |
MYYDUXJSCGEXLY-ZROIWOOFSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1OC)/C=C\2/C(=O)N(C(=S)N2)CC3CCCO3)OC |
SMILES |
CC1=C(C=CC(=C1OC)C=C2C(=O)N(C(=S)N2)CC3CCCO3)OC |
SMILES canónico |
CC1=C(C=CC(=C1OC)C=C2C(=O)N(C(=S)N2)CC3CCCO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305576.png)
![N-(2-chlorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305577.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B305578.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305579.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305582.png)
![N-[(5-{[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B305583.png)
![N-(2-chlorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305585.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305588.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B305592.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305595.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305596.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)

![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B305599.png)